![molecular formula C14H20F3N B7858792 tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858792.png)
tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is an organic compound categorized under the class of amines Known for its unique structure, this compound consists of a tert-butyl group attached to a propyl chain bearing a trifluoromethyl phenyl group
Synthetic Routes and Reaction Conditions:
Initial Preparation: The preparation typically begins with the synthesis of 3-(trifluoromethyl)phenyl propyl bromide. This involves the bromination of 3-(trifluoromethyl)phenyl propyl.
Amination: The bromide is then reacted with tert-butylamine under basic conditions to introduce the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the by-products.
Industrial Production Methods:
Batch Processing: In industrial settings, the production is often carried out in batch reactors where precise control of temperature and pressure ensures high yield and purity.
Continuous Flow Processing: For large-scale production, continuous flow techniques might be utilized, offering enhanced efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding amine oxides, employing oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form secondary amines or even primary amines, using reducing agents such as lithium aluminum hydride.
Substitution Reactions: It participates in nucleophilic substitution reactions where the tert-butyl amine group can be replaced or modified using appropriate electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, and dimethyl sulfoxide.
Major Products Formed:
Oxidized Amines: this compound N-oxide.
Reduced Products: Secondary and primary amines.
Chemistry:
Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery.
Biology:
Serves as a molecular probe in biological studies to understand the interaction of trifluoromethylated compounds with biomolecules.
Medicine:
Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Industry:
Employed in the development of agrochemicals and specialty chemicals where the trifluoromethyl group imparts desired chemical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group, due to its electron-withdrawing nature, influences the electronic distribution in the molecule, affecting its reactivity and interaction with biological targets. These interactions often involve pathways associated with enzyme inhibition or activation, leading to diverse biological outcomes.
Comparación Con Compuestos Similares
tert-Butyl({3-[2-(trifluoromethyl)phenyl]propyl})amine: - Similar in structure but with the trifluoromethyl group at a different position.
tert-Butyl({3-[3-(difluoromethyl)phenyl]propyl})amine: - Has one less fluorine atom in the trifluoromethyl group.
tert-Butyl({3-[3-(chloromethyl)phenyl]propyl})amine: - Contains a chloromethyl group instead of trifluoromethyl.
Uniqueness:
The positioning of the trifluoromethyl group in tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine imparts unique electronic and steric effects, distinguishing its reactivity and biological activity from its analogs.
In essence, this compound stands out due to its specific structural components, contributing to its diverse applications and chemical behavior. What’s next?
Propiedades
IUPAC Name |
2-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-13(2,3)18-9-5-7-11-6-4-8-12(10-11)14(15,16)17/h4,6,8,10,18H,5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIFVVDHADNPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
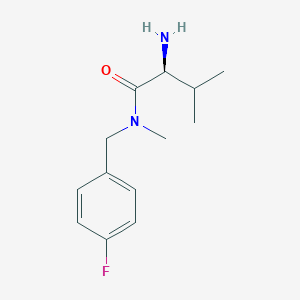
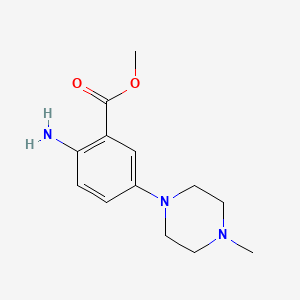
![2-Amino-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B7858718.png)
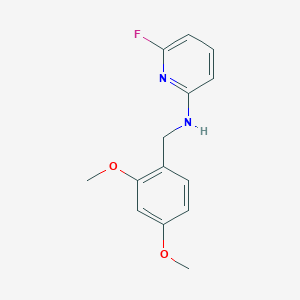
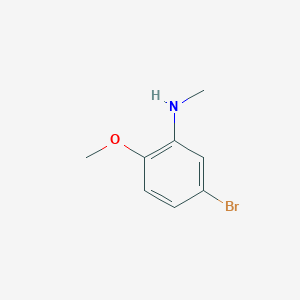
![4-{[(Cyclopropylmethyl)(propan-2-yl)amino]methyl}benzoic acid](/img/structure/B7858731.png)
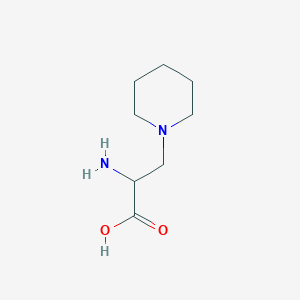
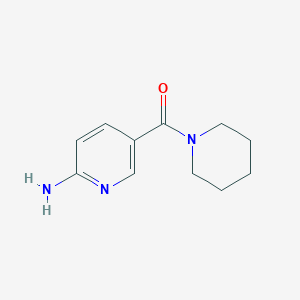
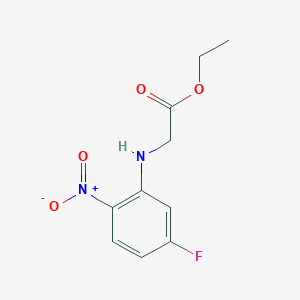
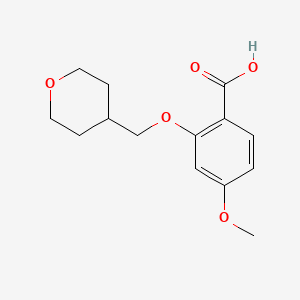
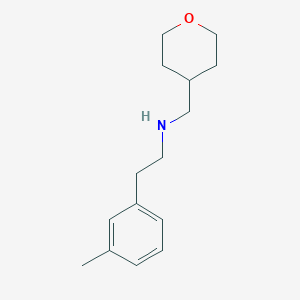
![Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B7858787.png)
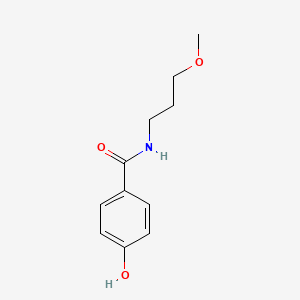
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7858815.png)
